molecular formula C18H20FN5OS B12247250 5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine

5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12247250
M. Wt: 373.4 g/mol
InChI Key: HKLBUFQXQLVWHQ-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, methyl groups, and a thiazolo[4,5-c]pyridinyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The fluorine and methyl groups are introduced through selective halogenation and alkylation reactions. The thiazolo[4,5-c]pyridinyl piperidine moiety is synthesized separately and then coupled to the pyrimidine core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the fluorine or methyl positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine analogs are known to be effective.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,4-dimethyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H20FN5OS

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C18H20FN5OS/c1-11-16(19)17(22-12(2)21-11)25-10-13-4-7-24(8-5-13)18-23-14-9-20-6-3-15(14)26-18/h3,6,9,13H,4-5,7-8,10H2,1-2H3

InChI Key

HKLBUFQXQLVWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4)F

Origin of Product

United States

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